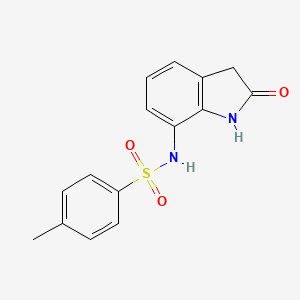
Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-, also known as SU6656, is a synthetic chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of Src family kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. SU6656 has been extensively studied for its potential applications in cancer research, as well as in other areas of biomedical research.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- involves its inhibition of Src family kinases. These kinases are involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. When activated, Src family kinases can promote cell proliferation, migration, and invasion, which are all hallmarks of cancer. Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- have been extensively studied in vitro and in vivo. In cancer cells, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to inhibit cell growth, induce apoptosis, and decrease cell migration and invasion. In addition, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In other areas of biomedical research, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have effects on neuronal signaling, T-cell activation, and vascular smooth muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- in lab experiments is its specificity for Src family kinases. This allows researchers to study the effects of inhibiting these kinases without affecting other signaling pathways. In addition, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- is its potential off-target effects, which can complicate the interpretation of results. In addition, the high potency of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can make it difficult to achieve the desired level of inhibition without causing toxicity.
Future Directions
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-. One area of interest is the development of more selective inhibitors of Src family kinases that can overcome the limitations of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-. In addition, there is a need for further studies to elucidate the downstream signaling pathways affected by Src family kinase inhibition. Finally, there is potential for the development of novel therapeutic strategies based on the use of Src family kinase inhibitors, either alone or in combination with other agents, for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid to form the corresponding acid chloride. This is then reacted with an amine, such as N-methylpiperazine, to yield the final product, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been described in detail in several publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been extensively studied for its potential applications in cancer research. Src family kinases have been implicated in the development and progression of various types of cancer, including breast, colon, and lung cancer. Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to inhibit the activity of these kinases, leading to decreased cell proliferation, migration, and invasion. In addition to cancer research, Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has also been investigated for its potential applications in other areas of biomedical research, including neurobiology, immunology, and cardiovascular research.
properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-5-7-12(8-6-10)21(19,20)17-13-4-2-3-11-9-14(18)16-15(11)13/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFZTPMRZURVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
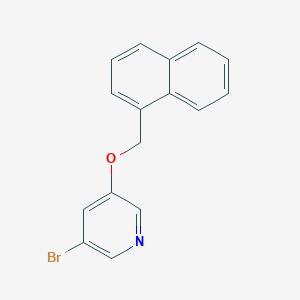
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
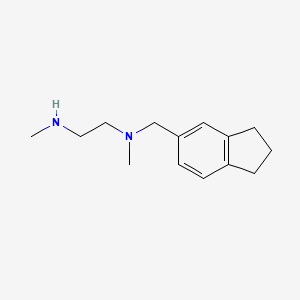
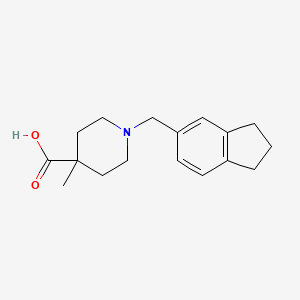

![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)


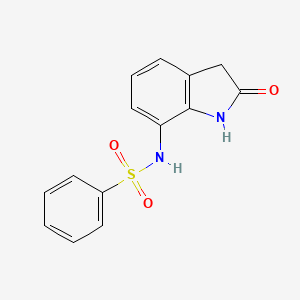
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)